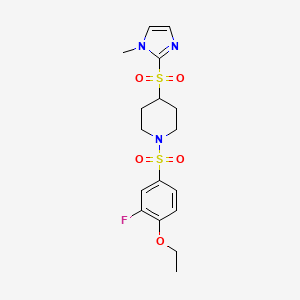![molecular formula C22H25FN4O3S B2371932 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252930-68-9](/img/no-structure.png)
3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a butyl group, a piperazine ring, and a fluorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidine core and the various substituents. The electron-rich nature of the thiophene ring could make it susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to the chemical structure , specifically those with piperazine and pyrimidine derivatives, have been evaluated for antimicrobial activity. For example, the synthesis of compounds with pyrimidinyl piperazine showed significant antimicrobial effects against various microorganism strains (Yurttaş et al., 2016).
5-HT2 Antagonist Activity
Derivatives with a similar structure, involving the piperazine and pyrimidine components, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. Certain compounds demonstrated potent 5-HT2 antagonist activity, indicating potential applications in neurological or psychiatric research (Watanabe et al., 1992).
Synthesis of Substituted Derivatives
Research has been conducted on synthesizing various substituted derivatives of thienopyrimidines, which are structurally related to the chemical . These studies focus on understanding the synthesis processes and characterizing the compounds for potential biological applications (More et al., 2013).
Antibacterial and Anthelmintic Activity
Studies on the synthesis and characterization of compounds similar to the specified chemical have been conducted, evaluating their antibacterial and anthelmintic activities. Such research contributes to the understanding of these compounds' potential as antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Antihypertensive Effects
Compounds with a thienopyrimidinedione structure have been synthesized and evaluated for their antihypertensive effects, indicating potential therapeutic applications in cardiovascular diseases (Russell et al., 1988).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate, followed by cyclization with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with butyl lithium and quenched with water to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(bromomethyl)thiophene-3-carboxylate", "2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid", "butyl lithium", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(bromomethyl)thiophene-3-carboxylate in the presence of a base such as potassium carbonate to yield the intermediate ethyl 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiophene-3-carboxylate.", "Step 2: Cyclization of the intermediate with 2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with butyl lithium in the presence of a solvent such as tetrahydrofuran (THF) to yield the lithium salt intermediate.", "Step 4: Quenching of the lithium salt intermediate with water to yield the final product 3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1252930-68-9 |
Molekularformel |
C22H25FN4O3S |
Molekulargewicht |
444.53 |
IUPAC-Name |
3-butyl-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-7-5-4-6-16(17)23/h4-8,14H,2-3,9-13,15H2,1H3 |
InChI-Schlüssel |
FLCVMNGGMNCPCS-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
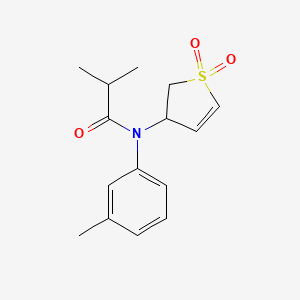
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
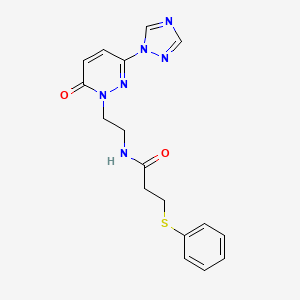
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
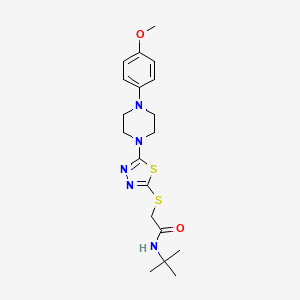
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
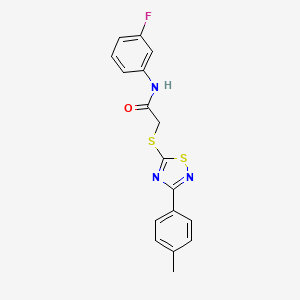
![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)

